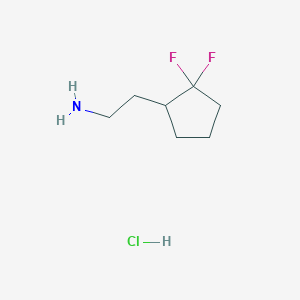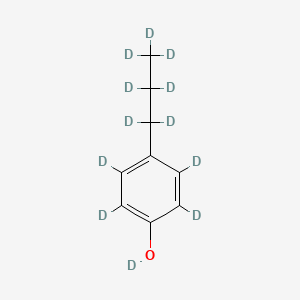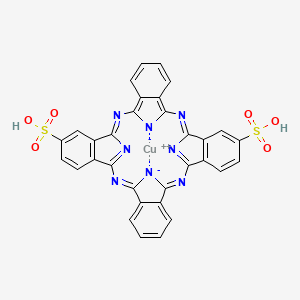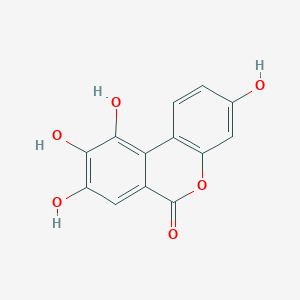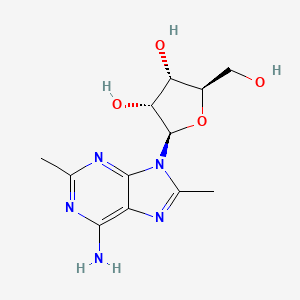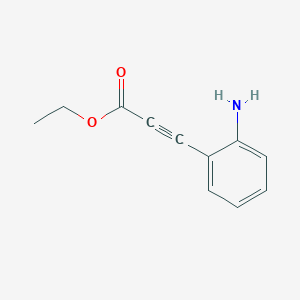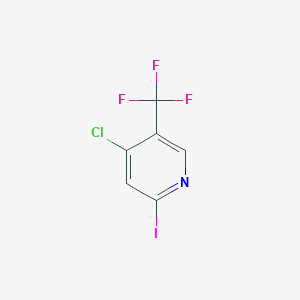
4-Chloro-2-iodo-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine , also known by its IUPAC name 2-chloro-4-iodo-5-(trifluoromethyl)pyridine , is a chemical compound with the molecular formula C₆H₂ClF₃IN . It is a solid substance with a predicted melting point of above 110°C and a boiling point range of 126-127°C . The compound exhibits a yellow color and is slightly sticky when ripe .
Applications De Recherche Scientifique
Industrie agrochimique
4-Chloro-2-iodo-5-(trifluorométhyl)pyridine : est un intermédiaire clé dans la synthèse d'ingrédients actifs agrochimiques. Ses dérivés, en particulier les trifluorométhylpyridines (TFMP), ont été utilisés dans le développement de nouveaux pesticides. Par exemple, le fluazifop-butyl, un dérivé TFMP, a été introduit sur le marché pour la protection des cultures, et depuis, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont été développés .
Développement pharmaceutique
Plusieurs produits pharmaceutiques contiennent la fraction TFMP, dérivée de composés comme la This compound. Ces composés ont été approuvés pour une utilisation sur le marché, et de nombreux autres sont en cours d'essais cliniques. Les propriétés physicochimiques uniques de l'atome de fluor combinées à la fraction pyridine contribuent à leurs activités biologiques .
Médecine vétérinaire
En plus des produits pharmaceutiques humains, les dérivés TFMP sont également utilisés en médecine vétérinaire. Deux produits vétérinaires contenant la fraction TFMP ont obtenu l'autorisation de mise sur le marché, ce qui met en évidence la polyvalence des dérivés de la This compound dans le traitement des conditions de santé animale .
Synthèse de médicaments approuvés par la FDA
Le groupe TFMP, qui peut être synthétisé à partir de la This compound, se retrouve dans plusieurs médicaments approuvés par la FDA. Ces médicaments couvrent un large éventail de maladies et de troubles, ce qui indique le rôle important du composé en chimie médicinale .
Recherche en synthèse organique
Ce composé sert de substrat modèle pour la fonctionnalisation régiosélelective, un processus crucial en synthèse organique. Les chercheurs l'utilisent pour explorer de nouvelles voies et réactions qui peuvent conduire au développement de nouveaux composés organiques .
Mécanisme D'action
Target of Action
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate and reagent in organic synthesis . It is used to synthesize complex organic molecules with biological activity, such as drugs, pesticides, and ligands . .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could affect different biochemical pathways .
Result of Action
The molecular and cellular effects of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could have different molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It should also be kept sealed in a dry, room temperature environment . Furthermore, it can dissolve in organic solvents such as chloroform, dichloromethane, and ether , which could potentially affect its action and stability.
Analyse Biochimique
Biochemical Properties
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. High doses of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can cause toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological effects. For example, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine may accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular distribution of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOMTQLJSGSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)
![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

